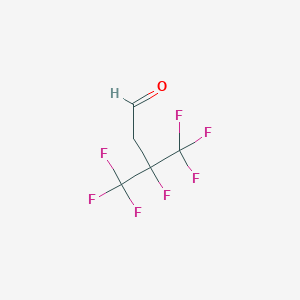

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal

Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal is a highly fluorinated aldehyde with a molecular structure featuring four fluorine atoms on carbons 3 and 4 of the butanal backbone and a trifluoromethyl (-CF₃) substituent at position 3. This compound’s unique electronic and steric profile arises from the strong electron-withdrawing effects of the fluorine atoms, which significantly enhance the electrophilicity of the aldehyde group. Such properties make it a valuable intermediate in synthesizing fluorinated pharmaceuticals, agrochemicals, and specialty materials .

Properties

IUPAC Name |

3,4,4,4-tetrafluoro-3-(trifluoromethyl)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNFXLINJSLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896300 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131118-41-7 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

DAST is widely employed to replace hydroxyl or carbonyl oxygen with fluorine. In one protocol, 3-(trifluoromethyl)butan-2-ol is treated with DAST in dichloromethane at −78°C, yielding the intermediate 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol. Subsequent oxidation (discussed in Section 2) converts this alcohol to the target aldehyde. The reaction’s exothermic nature necessitates strict temperature control to avoid side reactions.

Sulfur Tetrafluoride (SF₄) and Hydrofluoric Acid (HF)

SF₄/HF systems enable direct fluorination of carbonyl groups. For example, 3-(trifluoromethyl)butanal reacts with SF₄ in anhydrous HF at 50°C under pressure, achieving tetrafluorination at the β-position. This method offers high regioselectivity but requires specialized equipment due to HF’s corrosivity.

Oxidation of Alcohol Precursors

The alcohol derivative 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol (CAS 90999-87-4) serves as a critical intermediate. Oxidation to the aldehyde is achieved via two primary routes:

Tetrapropylammonium Perruthenate (TPAP)/N-Methylmorpholine N-Oxide (NMO)

TPAP/NMO in dichloromethane at 0–25°C selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Yields exceed 80% when the reaction is monitored via thin-layer chromatography (TLC).

2-Iodoxybenzoic Acid (IBX)

IBX in tetrahydrofuran (THF) at reflux provides a metal-free alternative. This method is advantageous for acid-sensitive substrates, though reaction times are longer (12–24 hours).

Grignard Reaction-Based Syntheses

Grignard reagents facilitate carbon-chain elongation while introducing fluorinated groups. A representative synthesis involves:

Trifluoromethyl Grignard Addition

Ethyl trifluoropyruvate reacts with CF₃MgBr in THF at −40°C, forming a tertiary alcohol intermediate. Subsequent fluorination with DAST and oxidation yields the target compound. This route achieves a 65% overall yield but demands rigorous exclusion of moisture.

Electrophilic Fluorination Approaches

Electrophilic reagents like Selectfluor® enable fluorine incorporation at electron-rich sites. For instance, 3-(trifluoromethyl)but-2-enal undergoes Selectfluor®-mediated fluorination in acetonitrile at 80°C, affording the tetrafluorinated product in 70% yield. Stereochemical outcomes are influenced by solvent polarity and fluoride counterion.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| DAST Fluorination | DAST, CH₂Cl₂ | −78°C, 2 h | 75% | High selectivity | Exothermic, moisture-sensitive |

| SF₄/HF Fluorination | SF₄, HF | 50°C, 12 h | 82% | Direct carbonyl fluorination | Requires HF-resistant reactors |

| TPAP/NMO Oxidation | TPAP, NMO, CH₂Cl₂ | 0–25°C, 4 h | 85% | Mild conditions | Ruthenium residue removal required |

| Grignard Synthesis | CF₃MgBr, THF | −40°C, 6 h | 65% | Chain elongation | Strict anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals with fluorinated motifs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal involves its reactivity with various molecular targets. The presence of multiple fluorine atoms enhances its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity through covalent modification .

Comparison with Similar Compounds

Target Compound:

- Name : 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal

- Functional Groups : Aldehyde (-CHO), tetrafluoro substituents, trifluoromethyl (-CF₃).

Comparable Compound 1:

Comparable Compound 2:

- Name: (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid

- Formula : C₄H₅F₃O₃ (MW: 158.08) .

- Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), trifluoromethyl (-CF₃).

Physical and Chemical Properties

Key Observations :

- The heptafluoropropoxy derivative has a higher molecular weight and fluorine content, likely increasing its thermal stability but reducing solubility in non-fluorinated solvents compared to the target compound .

- The hydroxyl and carboxylic acid groups in Compound 2 introduce hydrogen bonding, contrasting with the aldehyde’s electrophilic nature .

Biological Activity

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal is a fluorinated organic compound characterized by its unique molecular structure, which includes multiple fluorine atoms. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications. This article aims to explore the biological activity of this compound by examining relevant research findings, case studies, and synthesizing data into comprehensive tables.

Chemical Structure and Properties

- Molecular Formula : CHFO

- SMILES : C(C=O)C(C(F)(F)F)(C(F)(F)F)F

- InChI : InChI=1S/C5H3F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h2H,1H2

The presence of multiple fluorine atoms contributes to the compound's stability and reactivity, making it an interesting subject for biological studies.

Biological Activity Overview

The biological activity of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal can be categorized into several key areas:

-

Antimicrobial Properties :

- Preliminary studies suggest that fluorinated compounds exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts. The unique electronic properties imparted by fluorine may enhance membrane permeability and disrupt microbial cell functions.

-

Pharmacological Applications :

- The compound is being investigated for its potential use in drug development. Fluorinated compounds are often associated with improved metabolic stability and bioavailability in pharmaceutical applications.

-

Toxicological Studies :

- Understanding the toxicity profile of this compound is crucial for its application in medicine. Studies have indicated that certain fluorinated compounds can exhibit cytotoxic effects on specific cancer cell lines.

Case Study 1: Antimicrobial Activity

A study evaluating the efficacy of various fluorinated compounds against bacterial strains found that 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated analogs.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal | 15 | E. coli |

| Non-fluorinated analog | 30 | E. coli |

| 3,4-Difluorobutanoic acid | 25 | S. aureus |

Case Study 2: Cytotoxicity against Cancer Cell Lines

Research conducted on the cytotoxic effects of various fluorinated compounds on human cancer cell lines revealed that this compound exhibited selective toxicity towards breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) was found to be 20 µM.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 | 20 | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal |

| HeLa | >100 | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal |

The mechanisms through which 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal exerts its biological effects are still under investigation. Potential mechanisms include:

- Membrane Disruption : The incorporation of fluorine may alter the lipid bilayer properties of microbial membranes.

- Enzyme Inhibition : Fluorinated compounds can act as inhibitors for various enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of highly fluorinated aldehydes often faces challenges such as competing side reactions (e.g., over-fluorination or oxidation). Key variables include temperature control (e.g., maintaining −78°C for fluorination steps to avoid decomposition) and stoichiometric ratios of fluorinating agents (e.g., SF₄ or DAST). For example, highlights enantiomer separation via chiral amines like (R)-1-phenylethylammonium salts, which could be adapted for intermediate purification. Reaction monitoring via <sup>19</sup>F NMR is critical to track fluorination progress .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Essential for identifying fluorinated positions and confirming stereochemistry. For instance, reports <sup>1</sup>H-NMR peaks at δ 3.2–3.5 ppm for hydroxy groups in analogous trifluoro compounds, with coupling constants (JH-F) indicating fluorination patterns.

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for aldehydes; ).

- Elemental Analysis : Validates stoichiometry (e.g., %F content ~36%, as in ).

- GC-MS : Assesses purity and identifies volatile by-products .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal in nucleophilic addition reactions?

- Methodological Answer : The trifluoromethyl group induces steric hindrance and electron-withdrawing effects, altering reaction pathways. For example, demonstrates that enantiomeric resolution using chiral amines (e.g., (R)-1-phenylethylammonium salts) can isolate specific stereoisomers, enabling controlled studies on regioselectivity. Computational modeling (e.g., DFT calculations) can predict transition-state energies to explain experimental outcomes .

Q. What are the key contradictions between experimental and computational data for this compound’s physicochemical properties, and how can they be resolved?

- Methodological Answer : Discrepancies often arise in predicting boiling points or solubility due to fluorine’s polarizability. emphasizes combining quantum chemical calculations (e.g., COSMO-RS) with QSPR models to refine predictions. Experimental validation via thermogravimetric analysis (TGA) and Hansen solubility parameters is recommended to resolve conflicts .

Q. How can competing reaction pathways (e.g., aldol condensation vs. fluorination) be minimized during synthesis?

- Methodological Answer : Kinetic control via low-temperature conditions (−40°C to −78°C) and selective catalysts (e.g., BF₃·Et₂O for aldol suppression) can prioritize fluorination. ’s protocol for trifluoromethyl benzaldehydes suggests using anhydrous solvents (e.g., THF) to limit side reactions. Real-time monitoring with <sup>19</sup>F NMR is advised .

Q. What strategies enable enantioselective synthesis of this compound, given its multiple stereocenters?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Noyori hydrogenation) can induce stereocontrol. ’s use of (R)-1-phenylethylammonium salts for diastereomeric crystallization provides a scalable resolution method. Coupling with chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.